molecular formula C21H39N5O6S3 B12631450 L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine CAS No. 918412-79-0

L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine

Cat. No.: B12631450
CAS No.: 918412-79-0
M. Wt: 553.8 g/mol
InChI Key: PCXAGRFHYWCJBG-QXKUPLGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine is a pentapeptide composed of three L-cysteine and two L-leucine amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: DTT or β-mercaptoethanol in aqueous buffer solutions.

    Substitution: Various organic reagents under controlled pH and temperature conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of modified peptides with altered functional groups.

Scientific Research Applications

L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein folding and stability due to its disulfide bond-forming capability.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized peptides for research and development purposes.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures. The thiol groups in the cysteine residues can undergo redox reactions, playing a crucial role in maintaining the redox balance within cells. This compound can interact with various molecular targets, including enzymes and receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.

    L-Cysteinylglycine: A dipeptide that is a breakdown product of glutathione.

    L-Cysteinyl-L-cysteine: A disulfide-linked dimer of cysteine.

Uniqueness

L-Cysteinyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteine is unique due to its specific sequence and the presence of both cysteine and leucine residues. This combination allows for unique structural and functional properties, making it valuable for various research and industrial applications.

Properties

CAS No.

918412-79-0

Molecular Formula

C21H39N5O6S3

Molecular Weight

553.8 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C21H39N5O6S3/c1-10(2)5-13(24-20(30)15(8-34)25-17(27)12(22)7-33)18(28)23-14(6-11(3)4)19(29)26-16(9-35)21(31)32/h10-16,33-35H,5-9,22H2,1-4H3,(H,23,28)(H,24,30)(H,25,27)(H,26,29)(H,31,32)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

PCXAGRFHYWCJBG-QXKUPLGCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CS)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.